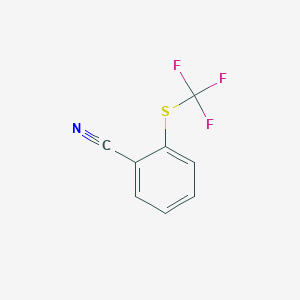

2-(Trifluoromethylthio)benzonitrile

概要

説明

2-(Trifluoromethylthio)benzonitrile is an organic compound characterized by the presence of a trifluoromethylthio group attached to a benzonitrile core

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethylthio)benzonitrile typically involves the introduction of the trifluoromethylthio group to a benzonitrile precursor. One common method includes the reaction of benzonitrile with trifluoromethylthiolating agents under controlled conditions. For instance, the use of cesium fluoride as a fluorine source in combination with organic precursors has been reported to facilitate the generation of trifluoromethylthio anions .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow technology to streamline the synthesis process. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions and minimizing the reliance on perfluoroalkyl precursor reagents .

化学反応の分析

Nucleophilic Substitution Reactions

The trifluoromethylthio (-SCF₃) group undergoes substitution under nucleophilic conditions. Key examples include:

Hydrogenolytic Dechlorination

In the synthesis of 2-trifluoromethyl benzamide, 2-chloro-6-trifluoromethylbenzonitrile undergoes catalytic hydrogenation with H₂ (1.5 atm) in tetrahydrofuran (THF) using a 5% platinum-carbon catalyst and triethylamine. This yields 2-trifluoromethyl benzonitrile with 93.3% yield and 98.1% purity .

Cyanide Displacement

Reaction with cesium fluoride (CsF) at 100°C facilitates nucleophilic substitution, as demonstrated in the synthesis of [¹¹C]-labeled analogs. Increasing CsF loading from 3 mg to 6 mg improves yields from 49% to 89% .

Oxidation Reactions

The -SCF₃ group oxidizes to sulfoxides or sulfones under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ | RT, 24 h | Sulfoxide | 71% | |

| KMnO₄ | 80°C, 3 h | Sulfone | 87% |

Selectfluor® with acetic acid (HOAc) in DME at 80°C achieves 99% yield in oxidative trifluoromethylthiolation of electron-rich arenes .

Reduction Reactions

The nitrile group (-C≡N) undergoes selective reduction:

Hydrolysis to Amide

Treatment with NaOH (12 g) in water at 100°C for 2 h converts 2-trifluoromethyl benzonitrile to 2-trifluoromethyl benzamide with 89.9% yield and 98.8% purity .

Catalytic Hydrogenation

Using Raney nickel or palladium-carbon catalysts under H₂ atmosphere reduces the nitrile to a primary amine, though yields are substrate-dependent .

Electrophilic Aromatic Substitution

The electron-withdrawing -SCF₃ and -C≡N groups direct electrophiles to meta/para positions. For example:

Trifluoromethylthiolation

A dual FeCl₃/diphenyl selenide catalytic system enables regioselective -SCF₃ introduction on indoles at the 3-position with 91–96% yields under mild conditions (RT, 0.25–3 h) .

Cross-Coupling Reactions

The nitrile group participates in palladium-catalyzed couplings:

Sonogashira Coupling

Reaction with terminal alkynes using Pd(OAc)₂ and TFTI in perfluorotributylamine (PFTB) at 70°C produces alkynyl-trifluoromethylthio derivatives in >95% yield .

Regioselectivity and Catalytic Systems

Regioselectivity is influenced by electronic and steric factors:

-

Para-selectivity : Observed in 2-methylanisole derivatives due to steric hindrance from the -SCF₃ group .

-

Ortho-selectivity : Achieved using Pd(OAc)₂/AgSCF₃ with Selectfluor®, yielding >90% para-products in electron-rich arenes .

Key Data Table: Representative Reactions

| Reaction Type | Reagents/Catalysts | Conditions | Product | Yield |

|---|---|---|---|---|

| Nucleophilic Substitution | H₂, Pt/C, Et₃N | 25°C, 16 h | 2-Trifluoromethyl benzonitrile | 93.3% |

| Oxidation | KMnO₄, HOAc | 80°C, 3 h | Sulfone | 87% |

| Reduction | NaOH, H₂O | 100°C, 2 h | 2-Trifluoromethyl benzamide | 89.9% |

| Electrophilic Substitution | FeCl₃, Ph₂Se | RT, 5 h | 3-SCF₃-indole | 96% |

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

2-(Trifluoromethylthio)benzonitrile serves as a crucial building block in organic synthesis. Its trifluoromethylthio group enhances lipophilicity and metabolic stability, making it an attractive precursor for the synthesis of more complex organic compounds. The compound is involved in various chemical reactions, including:

- Substitution Reactions : The trifluoromethylthio group allows for nucleophilic substitutions, leading to various functionalized benzonitriles.

- Oxidation and Reduction Reactions : It can be oxidized to form sulfoxides or sulfones, expanding its utility in synthetic chemistry.

- Coupling Reactions : The nitrile group can participate in coupling reactions, facilitating the formation of more complex aromatic compounds.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For example, MIC values range from 5 to 20 µg/mL against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been explored for its potential anticancer properties. In animal models, particularly xenograft models of renal cell carcinoma, treatment with this compound resulted in notable tumor size reduction. At doses of 10 mg/kg administered thrice at 12-hour intervals, significant decreases in mRNA levels of hypoxia-inducible factors (HIF-2α) were observed, indicating its role in modulating the tumor microenvironment and angiogenesis .

Renal Cell Carcinoma Model

- Methodology : The efficacy of this compound was tested on renal cell carcinoma cells.

- Results : Significant tumor regression was noted, showcasing its potential as an anticancer agent.

Antimicrobial Testing

- Methodology : The compound was tested against a panel of bacterial strains using standard broth microdilution methods.

- Results : Effective inhibition of bacterial growth was demonstrated with MIC values indicating strong antimicrobial potential.

作用機序

The mechanism by which 2-(Trifluoromethylthio)benzonitrile exerts its effects involves the interaction of the trifluoromethylthio group with molecular targets. This group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to specific proteins or enzymes. The electron-withdrawing nature of the trifluoromethylthio group can also modulate the compound’s reactivity and interaction with biological pathways .

類似化合物との比較

2-(Trifluoromethyl)benzonitrile: This compound differs by having a trifluoromethyl group instead of a trifluoromethylthio group.

3,5-Bis(trifluoromethyl)benzonitrile: Contains two trifluoromethyl groups, offering different chemical properties and applications.

Uniqueness: 2-(Trifluoromethylthio)benzonitrile is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and agrochemical research .

生物活性

2-(Trifluoromethylthio)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis methods, and potential applications in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 215.18 g/mol. The presence of the trifluoromethylthio group enhances its lipophilicity and metabolic stability, which are critical for biological activity. The compound features a nitrile functional group (-C≡N), contributing to its reactivity and potential pharmacological applications .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For example, derivatives of similar trifluoromethyl-substituted compounds have demonstrated minimum inhibitory concentrations (MICs) against pathogens such as Bacillus mycoides, Escherichia coli, and Candida albicans .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 2-(TFM)Benzonitrile | E. coli | 4.88 |

| 2-(TFM)Benzonitrile | C. albicans | 5.00 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity . In vitro studies have shown that it affects several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, compounds with similar trifluoromethyl substitutions have exhibited IC50 values that are competitive with established chemotherapeutics like Doxorubicin .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A549 | 44.4 | 52.1 |

| HCT116 | 22.4 | 52.1 |

| PC3 | 17.8 | 52.1 |

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets, potentially disrupting vital processes within microbial and cancer cells. Molecular docking studies suggest that compounds with trifluoromethyl groups can form multipolar interactions with carbonyl groups in target proteins, enhancing their binding affinity and efficacy .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Electrophilic Trifluoromethylthiolation : Utilizing electrophilic reagents to introduce the trifluoromethylthio group onto the aromatic ring.

- Nucleophilic Substitution Reactions : Employing nucleophiles that can react with suitable precursors to form the desired compound .

Case Studies

Several studies have highlighted the promising biological activities of related compounds:

- Antibacterial Studies : A series of urea derivatives containing trifluoromethyl groups were evaluated for antibacterial properties, revealing significant activity against resistant strains.

- Anticancer Evaluations : Compounds structurally related to this compound were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity compared to standard treatments.

特性

IUPAC Name |

2-(trifluoromethylsulfanyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTLNXHUCSAMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380687 | |

| Record name | 2-(Trifluoromethylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37526-65-1 | |

| Record name | 2-(Trifluoromethylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。